molecular formula C14H12FN3O2 B2502834 N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1436110-69-8

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2502834
CAS No.: 1436110-69-8
M. Wt: 273.267
InChI Key: PPSVPQFXIPWAPP-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule of high interest in early-stage pharmacological and biochemical research. This compound is supplied as a high-purity powder, characterized to meet rigorous research standards . Compounds with similar structural motifs, such as the 2-fluorophenyl group and the acetamide backbone, are actively investigated for their role in modulating critical cellular signaling pathways . Specifically, research into analogous molecules has highlighted their potential as inhibitors of protein-protein interactions, such as the YAP/TAZ-TEAD complex, which is a key regulatory axis in the Hippo signaling pathway . Dysregulation of this pathway is implicated in the development and progression of various cancers, including malignant mesothelioma, making it a significant target for novel therapeutic strategies . The mechanism of action for inhibitors in this class involves disrupting the interaction between the transcriptional co-activators YAP/TAZ and their TEAD transcription factor partners, thereby inhibiting the expression of genes that promote cell proliferation and survival . Researchers can utilize this compound as a chemical tool to further elucidate the intricacies of the Hippo pathway and to explore new oncological interventions. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds with appropriate care and in accordance with all applicable safety protocols.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c1-9-6-10(18-20-9)7-14(19)17-13(8-16)11-4-2-3-5-12(11)15/h2-6,13H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSVPQFXIPWAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the fluorophenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate fluorophenyl boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide will depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved will vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substitution patterns, physicochemical properties, and inferred bioactivities.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Target / Activity Evidence ID
Target Compound Cyano-(2-fluorophenyl)methyl; 5-methyl-1,2-oxazol-3-yl ~305.3* Not explicitly stated (inferred: potential anti-inflammatory or antiviral) -
iCRT3 5-methyl-1,3-oxazol-4-yl; sulfanyl-phenethyl 368.45 Wnt/β-catenin pathway inhibitor; reduces cytokine production in macrophages
2-[[8-chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Triazolo-pyridine; sulfanyl; 5-methyl-1,2-oxazol-3-yl 379.75 Antiviral (docking studies suggest interactions with viral polymerases)
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide Triazinyl-sulfanyl; 5-methyl-1,2-oxazol-3-yl 281.29 Not explicitly stated (structural similarity suggests kinase or protease inhibition)
2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide Methoxyphenoxy; sulfamoyl; 5-methyl-1,2-oxazol-3-yl 443.46 Sulfonamide-based motifs often target carbonic anhydrases or antimicrobial pathways
Ocfentanil 2-fluorophenyl; piperidinyl-methoxy 352.43 µ-opioid receptor agonist (fluorophenyl enhances lipophilicity and receptor affinity)

*Estimated based on molecular formula.

Key Comparison Points

Oxazole Substitution and Bioactivity: The target compound’s 1,2-oxazole ring differs from iCRT3’s 1,3-oxazole . This positional isomerism may alter binding to β-catenin or other targets due to differences in electronic distribution and steric hindrance.

Fluorophenyl vs. Other Aromatic Groups :

  • The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in ’s screening compound. Ortho-substitution may reduce metabolic oxidation compared to para positions, improving pharmacokinetics .
  • Compared to chlorophenyl analogs (e.g., ), fluorine’s smaller size and higher electronegativity may enhance target selectivity .

This feature is absent in sulfanyl- or sulfamoyl-containing analogs .

Theoretical and Docking Insights: Molecular docking studies on analogs (e.g., ) highlight the importance of the oxazole-acetamide core in forming hydrogen bonds with viral polymerases or inflammatory mediators . The target compound’s cyano-fluorophenyl group may enhance hydrophobic interactions in similar binding sites.

Biological Activity

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound characterized by its unique structural features, including a cyano group, a fluorophenyl moiety, and an oxazole ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₂FN₃O₂
Molecular Weight273.26 g/mol
CAS Number1436110-69-8
InChI KeyInChI=1S/C14H12FN3O2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism may involve modulation of enzyme activity or receptor binding, leading to various therapeutic effects. Detailed studies are necessary to elucidate the precise pathways involved.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related oxazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Additionally, antifungal properties have been noted against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high concentrations .

Anticancer Activity

In preliminary studies, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. For example, certain oxazole derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study focusing on the structure-activity relationship (SAR) of oxazole derivatives found that modifications in the oxazole ring significantly influenced antimicrobial activity. The most active derivatives exhibited MIC values comparable to established antibiotics .
  • Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
A multi-step approach is typically employed, starting with condensation of 2-fluorophenylacetonitrile with chloroacetyl chloride to introduce the cyano group. Subsequent coupling with 5-methyl-1,2-oxazol-3-amine under reflux conditions in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) is critical. Optimization involves:

  • Temperature control : Maintain reflux at 80–100°C to prevent decomposition of the oxazole ring .
  • Catalyst selection : Use Pd-based catalysts for efficient coupling .
  • Purification : Recrystallization from pet-ether/ethyl acetate mixtures improves yield and purity .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the fluorophenyl, cyano, and oxazole moieties. Key signals include:
    • δ 7.2–7.5 ppm (fluorophenyl aromatic protons).
    • δ 2.4 ppm (methyl group on oxazole) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ ≈ 318.1 g/mol) and fragmentation patterns .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the cyano and fluorophenyl groups in biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs replacing the cyano group with nitro or carbamate to assess electron-withdrawing effects. Replace 2-fluorophenyl with other halophenyl groups (e.g., chloro) to study steric and electronic impacts .
  • Enzyme Assays : Test inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), comparing IC50_{50} values across analogs. Fluorophenyl enhances binding via hydrophobic interactions, while cyano stabilizes TS transition states .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of analogs in TS/DHFR active sites .

Advanced: What computational approaches predict binding affinity with enzymatic targets like thymidylate synthase?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to TS (PDB: 1HVY). Prioritize poses with hydrogen bonds to Arg21 and π-π stacking with Phe225 .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., cyano as hydrogen bond acceptor) using MOE or Phase .

Advanced: How should researchers resolve contradictions in enzyme inhibition data across assay conditions?

Methodological Answer:

  • Assay Standardization : Use consistent substrate concentrations (e.g., 10 µM dUMP for TS) and buffer conditions (pH 7.4, 25°C) .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Fluorophenyl analogs may show mixed inhibition due to allosteric effects .
  • Control Experiments : Include positive controls (e.g., raltitrexed for TS) and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Basic: What protocols are recommended for preliminary in vitro cytotoxicity screening?

Methodological Answer:

  • Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous fibroblasts (e.g., NIH/3T3) for selectivity assessment.
  • MTT Assay : Incubate cells with 1–100 µM compound for 48–72 hours. Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .
  • Apoptosis Markers : Validate with Annexin V/PI staining and caspase-3 activation assays .

Advanced: How can discrepancies between computational predictions and experimental binding data be resolved?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .
  • Crystallography : Co-crystallize the compound with TS/DHFR to resolve atomic-level interactions (synchrotron X-ray, 1.8 Å resolution) .
  • Alchemical Binding Calculations : Use AMBER or NAMD to refine force field parameters for cyano and fluorine atoms .

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